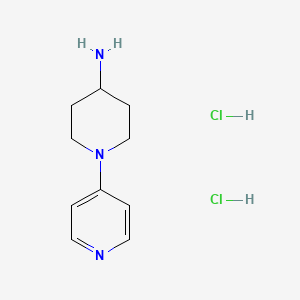

4-(4-Aminopiperidino)pyridine Dihydrochloride

Vue d'ensemble

Description

“4-(4-Aminopiperidino)pyridine Dihydrochloride” is a chemical compound with the molecular formula C10H15N3·2HCl . It is a white to almost white powder or crystal . It is used as a building block in chemistry .

Molecular Structure Analysis

The molecular structure of “4-(4-Aminopiperidino)pyridine Dihydrochloride” has been analyzed using DFT/B3LYP/6-31G*/LANL2DZ . The geometrical properties of 4-Aminopyridine and the transition metal clusters M4 (M = Co, Ni, and Cu) adsorbed 4-Aminopyridine were examined .Physical And Chemical Properties Analysis

“4-(4-Aminopiperidino)pyridine Dihydrochloride” is a solid at 20 degrees Celsius . .Applications De Recherche Scientifique

Chemical Reactions and Kinetics

4-(4-Aminopiperidino)pyridine Dihydrochloride, as a pyridine derivative, participates in various chemical reactions. For instance, Rudine et al. (2010) investigated the reaction of dichloromethane with pyridine derivatives, highlighting the formation of methylenebispyridinium dichloride compounds under ambient conditions. This research provides insight into the kinetics of reactions involving pyridine derivatives, which is essential for understanding their behavior in different applications (Rudine, Walter, & Wamser, 2010).

Spectroscopic Analysis

The study of protonated monoaminopyridines using NMR spectroscopy by Beltrame et al. (2002) is significant for understanding the structural aspects of pyridine derivatives. This study provides valuable information about the protonation process and the formation of adducts, which is crucial for applications in material science and pharmaceuticals (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).

Catalytic Applications

The work of Höfle, Steglich, and Vorbrüggen (1978) on 4-dialkylaminopyridines, synthesized from pyridine, shows their high activity as acylation catalysts. These derivatives have been increasingly used for acylation reactions in various fields such as terpene, steroid, carbohydrate, and nucleoside chemistry. The catalytic effect of these derivatives is significant for applications in organic synthesis (Höfle, Steglich, & Vorbrüggen, 1978).

Synthesis of Functionalized Pyridines

Schmidt, Mordhorst, and Nieger (2006) explored the synthesis of functionalized pyridines, demonstrating the versatility of pyridine derivatives in forming a variety of chemical structures. This research is pivotal for developing new materials and molecules for pharmaceutical and industrial applications (Schmidt, Mordhorst, & Nieger, 2006).

Pharmaceutical Applications

Murphy et al. (2016) describe a diastereoselective approach to synthesize substituted-4-aminopiperidines from pyridine precursors. This methodology is beneficial for producing complex molecular entities of interest in the pharmaceutical industry, indicating the significance of pyridine derivatives in drug development (Murphy, Chen, Nair, Gallego, Sach, & Smith, 2016).

Antimicrobial Applications

Bispyridinamines, a class of compounds including pyridine derivatives, have been evaluated as potential anti-dental plaque agents. Bailey et al. (1984) focused on one such compound, highlighting its efficacy and suggesting its potential in clinical studies for dental health applications (Bailey, Degrazia, Hoff, Schulenberg, O'Connor, Paris, & Slee, 1984).

Mécanisme D'action

Target of Action

The primary target of 4-(4-Aminopiperidino)pyridine Dihydrochloride is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

4-(4-Aminopiperidino)pyridine Dihydrochloride acts by blocking these voltage-gated potassium channels . This blocking action prolongs the action potentials, which leads to an increase in the release of neurotransmitters at the neuromuscular junction .

Biochemical Pathways

By blocking the voltage-gated potassium channels, 4-(4-Aminopiperidino)pyridine Dihydrochloride affects the repolarization phase of the action potential . This results in a prolonged depolarization phase, which enhances the influx of calcium ions through voltage-gated calcium channels . The increased intracellular calcium concentration then triggers the release of neurotransmitters .

Pharmacokinetics

Similar compounds like 4-aminopyridine have a high bioavailability (96%) when administered orally . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(4-Aminopiperidino)pyridine Dihydrochloride and their impact on its bioavailability need further investigation.

Result of Action

The molecular effect of 4-(4-Aminopiperidino)pyridine Dihydrochloride’s action is the prolonged depolarization phase of the action potential . On a cellular level, this results in an increased release of neurotransmitters at the neuromuscular junction, which can enhance muscle contraction .

Orientations Futures

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It has been shown to correct electrophysiological abnormalities in neurons in vitro and was effective in reducing symptoms in 9 of 11 patients carrying GOF Kv1.2 mutations . This suggests that blocking potassium channels could be an effective approach for treating patients with GOF in Kv1.2 .

Propriétés

IUPAC Name |

1-pyridin-4-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMBYMVSBQILFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)